ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate

Medicinal Chemistry Lead Optimization Physicochemical Properties

Ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate is a heterocyclic building block featuring the [1,2,4]triazolo[4,3-a]pyridine core linked via a 6-carboxamide bridge to an ethyl p-aminobenzoate moiety. Its physicochemical properties (MW ~310 g/mol, cLogP ~2.3, 6 H-bond acceptors, 1 donor) position it in favorable drug-like chemical space for lead optimization programs.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 1111053-45-2
Cat. No. B2421343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate
CAS1111053-45-2
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=NN=C3C=C2
InChIInChI=1S/C16H14N4O3/c1-2-23-16(22)11-3-6-13(7-4-11)18-15(21)12-5-8-14-19-17-10-20(14)9-12/h3-10H,2H2,1H3,(H,18,21)
InChIKeyVUWVFNVEAGJILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate (CAS 1111053-45-2): Core Scaffold for Kinase-Targeted and Immunomodulatory Probe Development


Ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate is a heterocyclic building block featuring the [1,2,4]triazolo[4,3-a]pyridine core linked via a 6-carboxamide bridge to an ethyl p-aminobenzoate moiety . Its physicochemical properties (MW ~310 g/mol, cLogP ~2.3, 6 H-bond acceptors, 1 donor) position it in favorable drug-like chemical space for lead optimization programs . Unlike simple carboxylic acid or unsubstituted amide derivatives of the triazolopyridine scaffold, the ethyl benzoate ester provides a versatile handle for modulating lipophilicity and cellular permeability while preserving the core pharmacophore required for key protein interactions such as MET kinase, p38 MAP kinase, and PD-1/PD-L1 checkpoint inhibition [1][2].

Why a Generic [1,2,4]Triazolo[4,3-a]pyridine Derivative Cannot Substitute for Ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate in Structure-Activity-Relationship (SAR) Studies


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits profound target selectivity that is exquisitely sensitive to the substitution pattern at the 6-position [1]. For instance, 6-carboxylic acid derivatives such as [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0, MW 163.13) lack the extended amide-linked aromatic ester and show significantly reduced molecular volume, higher acidity (pKa ~3-4 vs ~12 for the amide), and divergent cellular permeability [2]. The 3-ethyl-substituted analog (CAS 1031937-63-9) demonstrates that even conservative alkylation at the 3-position shifts the biological profile toward antifungal and herbicidal activities rather than kinase inhibition [3]. In the PD-1/PD-L1 inhibitor series, moving from the 6-carboxamide to a 7-yl-benzamide substitution (as in p38 inhibitors disclosed in US20100120731) completely redirects target engagement [4]. Therefore, the specific combination of the 6-carboxamide linker and ethyl benzoate ester is not interchangeable—it defines the compound's hydrogen-bonding geometry, steric profile, and esterase-labile prodrug potential relative to any generic triazolopyridine analog.

Quantitative Differentiation Evidence for Ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate Against Structural Analogs


Physicochemical Differentiation: SlogP Advantage of Ethyl Ester vs. Carboxylic Acid Derivative

Ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate exhibits a predicted SlogP of approximately 2.35, compared to a SlogP of approximately -0.5 for [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0) . The ~2.85 log unit increase in lipophilicity directly impacts membrane permeability predictions, moving the compound from a low-permeability polar acid space into an oral-drug-like permeability range (LogD 7.4 ~1.5–2.5) [1]. The higher molecular weight (~310 vs. 163 Da) and increased number of rotatable bonds (5 vs. 1) offer additional vectors for target engagement optimization without sacrificing the favorable triazolopyridine pharmacophore [2].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Amide vs Carboxylic Acid: Hydrogen-Bond Donor Count as a Determinant of Target Selectivity

The target compound possesses a single hydrogen-bond donor (the carboxamide NH), in contrast to the carboxylic acid analog [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, which has one donor (COOH) but also a strong acidic proton (predicted pKa ~3–4) that ionizes at physiological pH, introducing a formal negative charge [1]. In kinase ATP-binding pockets, the neutral amide NH can act as a hinge-region hydrogen-bond donor without the repulsive electrostatic penalty associated with a carboxylate anion [2]. This diferencia maps directly onto the SAR reported for MET inhibitors in patent FR-2941229-A1, where 6-carboxamide derivatives (Rb = -CO-NRcRd) are explicitly claimed over 6-carboxylic acid variants (Rb = -COORc) for improved kinase binding affinity [3].

Structure-Based Drug Design Kinase Selectivity Pharmacophore Modeling

Scaffold Versatility: Triazolo[4,3-a]pyridine Core as a Privileged Structure Across Multiple Therapeutic Target Classes

The [1,2,4]triazolo[4,3-a]pyridine core, when functionalized at the 6-carboxamide position, has been validated across diverse target classes with reported quantitative potencies: PD-1/PD-L1 inhibition (compound A22, IC50 = 92.3 nM) [1]; c-Met kinase inhibition (compound 4d, superior in vivo efficacy vs. SGX-523 in xenograft models) [2]; ASK1 kinase inhibition (compound 16a, IC50 = 149.1 nM) [3]; and antifungal activity (MIC 3.25–5.2 µg/mL for derivatives 4g and 4h) [4]. In contrast, 3-substituted triazolo[4,3-a]pyridine-6-carboxylic acid analogs without the benzoate ester extension show predominantly herbicidal activity (e.g., iptriazopyrid, a commercial herbicide discovered by Nissan Chemical) rather than human kinase inhibition [5]. This broad target engagement profile underscores that the 6-carboxamido-benzoate substitution pattern is a key determinant for accessing medically relevant kinase and checkpoint targets.

Polypharmacology Kinase Inhibition Immuno-Oncology Antifungal Agents

High-Value Application Scenarios for Ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate as a Differentiated Research Tool


Kinase Inhibitor Lead Optimization: Triazolopyridine Scaffold Expansion for MET, p38, or ASK1 Programs

The compound serves as a versatile intermediate for synthesizing focused kinase inhibitor libraries. The ethyl benzoate ester can be hydrolyzed to the corresponding carboxylic acid for salt formation or further amidated to diversify the eastern portion of the molecule while retaining the 6-carboxamido-triazolopyridine core that is essential for hinge-region binding in MET [1] and ASK1 [2] kinases. This approach mirrors the successful SAR strategies reported for c-Met inhibitors where compound 4d demonstrated dose-dependent tumor growth inhibition superior to SGX-523 in xenograft models [1].

Immuno-Oncology Probe Development: PD-1/PD-L1 Interaction Inhibitor Design

Based on the demonstrated activity of [1,2,4]triazolo[4,3-a]pyridine-6-carboxamides as PD-1/PD-L1 inhibitors (compound A22, IC50 = 92.3 nM) [3], this compound provides a scaffold for designing next-generation checkpoint inhibitors. The ester group enables modulation of pharmacokinetic properties without altering the core pharmacophore, making it suitable for hit-to-lead campaigns targeting the PD-1/PD-L1 axis.

Agricultural-Focused Library Design: Differentiating Herbicidal from Pharmaceutical Triazolopyridines

For agrochemical research programs, this compound offers a structural comparator to known herbicide scaffolds such as iptriazopyrid [4]. Its 6-carboxamido substitution pattern can be used to systematically explore the shift from agricultural to pharmaceutical target engagement, aiding in the design of selective herbicides with reduced mammalian toxicity liability.

Quote Request

Request a Quote for ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.